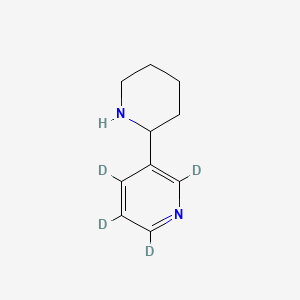

(R,S)-Anabasine-2,4,5,6-d4

Description

Contextualization of Anabasine (B190304) as a Minor Nicotinic Alkaloid in Biological Systems

Anabasine is a pyridine (B92270) alkaloid found naturally in certain plants, most notably the tobacco plant (Nicotiana species). medchemexpress.com While nicotine (B1678760) is the most abundant alkaloid in tobacco, accounting for about 95-98% of the total alkaloid content, anabasine is considered a "minor alkaloid" alongside compounds like nornicotine (B190312) and anatabine (B1667383). oup.comacs.orgeuropa.eu Despite its lower concentration, anabasine is structurally similar to nicotine and exhibits biological activity as an agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). medchemexpress.comfrontiersin.org Its presence is often used as a specific biomarker to confirm tobacco use, as it is found in tobacco products but not in pharmaceutical nicotine replacement therapies. researchgate.netnih.gov Anabasine has also been identified in other biological systems, including certain species of ants. researchgate.net

The Significance of Site-Specific Deuterium (B1214612) Labeling in Chemical and Biochemical Investigations of Anabasine Analogs

The introduction of deuterium atoms at specific locations (the 2, 4, 5, and 6 positions of the pyridine ring) in the anabasine molecule is a deliberate and significant modification for research purposes. This site-specific labeling creates a molecule, (R,S)-Anabasine-2,4,5,6-d4, that is chemically identical to its non-deuterated counterpart in its reactions but has a higher molecular weight.

This key difference is exploited in several research applications:

Internal Standards in Quantitative Analysis: In analytical chemistry, particularly in methods using liquid chromatography-mass spectrometry (LC-MS), deuterated compounds serve as ideal internal standards. capes.gov.br Because this compound behaves identically to natural anabasine during sample extraction and chromatographic separation but is distinguishable by its mass in the mass spectrometer, it allows for highly accurate and precise quantification of the non-labeled anabasine in complex biological samples like urine or plasma. acs.org

Metabolic and Biosynthetic Pathway Studies: Isotopic labeling is a powerful technique for tracing the metabolic fate of compounds in biological systems and elucidating their biosynthetic pathways. researchgate.netbiorxiv.org By introducing a labeled compound like deuterated anabasine, researchers can track its conversion into various metabolites, providing insights into the enzymes and biochemical transformations involved. nih.gov The stability of the carbon-deuterium bonds ensures that the label is retained throughout metabolic processes, allowing for clear tracking. nih.gov

Role of (R,S)-Chirality in Elucidating Stereochemical Research Aspects of this compound

The "(R,S)" designation indicates that the compound is a racemic mixture, containing equal amounts of both the (R) and (S) enantiomers. Anabasine possesses a chiral center at the 2-position of the piperidine (B6355638) ring, meaning it can exist in two non-superimposable mirror-image forms. researchgate.net

The study of this chirality is critical for several reasons:

Differential Biological Activity: Enantiomers of a chiral molecule can interact differently with the chiral environments of biological systems, such as receptors and enzymes. mdpi.compensoft.net Studies on anabasine and its analogs have shown that the (S) and (R) enantiomers can display different potencies and efficacies at various nAChR subtypes. nih.gov While natural anabasine in tobacco is predominantly the (S)-enantiomer, it typically has a lower enantiomeric purity compared to other tobacco alkaloids. mst.edu

Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1020719-08-7 | guidechem.comlgcstandards.comclearsynth.comchemicalbook.com |

| Molecular Formula | C₁₀H₁₀D₄N₂ | lgcstandards.com |

| Molecular Weight | 166.26 g/mol | guidechem.comlgcstandards.com |

| Synonyms | rac-Anabasine-D4 (pyridine-D4), 2,3,4,6-tetradeuterio-5-piperidin-2-ylpyridine | clearsynth.comcymitquimica.com |

| Physical Form | Pale Yellow Oil | guidechem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4,6-tetradeuterio-5-piperidin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h3-4,6,8,10,12H,1-2,5,7H2/i3D,4D,6D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXSIJUGVMTTMU-AJEVBKBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C2CCCCN2)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661789 | |

| Record name | 3-(Piperidin-2-yl)(~2~H_4_)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-08-7 | |

| Record name | 3-(Piperidin-2-yl)(~2~H_4_)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,S)-3-(2-Piperidinyl)pyridine-2,4,5,6-d4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Characterization of R,s Anabasine 2,4,5,6 D4

Strategies for Regioselective Deuterium (B1214612) Incorporation in the Pyyridine Ring of Anabasine (B190304)

The targeted introduction of deuterium atoms at the C2, C4, C5, and C6 positions of the pyridine (B92270) ring in anabasine necessitates a regioselective labeling strategy. Direct hydrogen isotope exchange (HIE) reactions, particularly those catalyzed by transition metals, represent the most advanced and efficient approach for such late-stage deuteration. acs.orgacs.orgresearchgate.net

These methods offer an advantage over multi-step syntheses by allowing the direct replacement of specific C-H bonds with C-D bonds on a pre-existing molecular scaffold. acs.org The choice of catalyst and reaction conditions is paramount to achieving the desired regioselectivity.

Key synthetic approaches include:

Metal-Catalyzed Hydrogen Isotope Exchange (HIE): This is the predominant strategy for deuterating N-heterocycles. nih.gov Catalysts based on iridium, rhodium, and palladium have proven effective. For instance, rhodium nanoparticles have been shown to catalyze the C(sp²)–H deuteration of various N-heterocyclic scaffolds. acs.org Similarly, iridium complexes are widely used, often with directing groups to guide the deuteration to specific positions ortho to a coordinating functional group. researchgate.net For a substrate like anabasine, the pyridine nitrogen itself can act as a directing group, although this can sometimes lead to catalyst inhibition. acs.org Shielding the nitrogen atom or using specific catalytic systems can overcome this challenge. acs.org

Heterogeneous Catalysis: Commercially available and recyclable catalysts like palladium on carbon (Pd/C) can be employed. nih.gov These systems, sometimes used in conjunction with a removable directing group like thianthrene, can facilitate regioselective deuteration of (hetero)arenes using deuterium sources such as sodium deuteroformate (DCOONa). nih.gov

Base-Catalyzed H/D Exchange: While often requiring harsh conditions, base-catalyzed methods can also achieve regioselective deuteration. For example, using barium oxide (BaO) with deuterium gas (D₂) has been shown to selectively deuterate the α-position of pyridine. rsc.org The use of potassium tert-butoxide in a deuterated solvent like DMSO-d6 is another route that can promote multiple deuterations on N-heteroarenes. osti.gov

The synthesis of (R,S)-Anabasine-2,4,5,6-d4 would likely involve optimizing one of these catalytic HIE methods. A plausible route would use a suitable transition metal catalyst (e.g., Iridium or Palladium) with a deuterium source like heavy water (D₂O) or D₂ gas under controlled temperature and pressure to promote exchange at the desired positions on the pyridine ring while leaving the piperidine (B6355638) ring intact. acs.orggoogle.com

Spectroscopic and Chromatographic Approaches for Isotopic Purity and Labeling Pattern Confirmation of this compound

NMR spectroscopy is an indispensable tool for verifying the precise location of deuterium atoms within the molecule.

¹H NMR Spectroscopy: The most straightforward application is to observe the disappearance or significant reduction of proton signals at the positions that have been deuterated. For this compound, the signals corresponding to the protons at C2, C4, C5, and C6 of the pyridine ring would be expected to be absent or greatly diminished in the ¹H NMR spectrum.

²H (Deuterium) NMR Spectroscopy: This technique directly detects the deuterium nuclei. A ²H NMR spectrum of the labeled anabasine would show distinct peaks corresponding to each of the four deuterated positions, providing definitive proof of deuterium incorporation. wikipedia.orgmagritek.com While the chemical shift range is similar to ¹H NMR, the resolution is typically lower. wikipedia.org Time-resolved ²H NMR can also be used to monitor the kinetics of the deuteration reaction. rsc.org

¹³C NMR Spectroscopy with ¹H/²H Decoupling: A more advanced method involves analyzing the deuterium-induced isotope shifts on the ¹³C NMR signals. The resonance of a carbon atom shifts slightly upon deuteration of an adjacent atom. By acquiring a ¹³C spectrum with simultaneous decoupling of both ¹H and ²H nuclei, it is possible to resolve the distinct ¹³C signals for different isotopologues (e.g., d₃, d₄). nih.gov This allows for the quantitative analysis of deuterium incorporation at specific sites, which is particularly useful for randomly or non-specifically labeled compounds. nih.gov

Table 1: Expected NMR Signal Changes for this compound

| Nucleus | Position | Expected Observation | Rationale |

| ¹H | Pyridine C2, C4, C5, C6 | Signal disappearance/reduction | Replacement of ¹H with ²H |

| ²H | Pyridine C2, C4, C5, C6 | Appearance of new signals | Direct detection of incorporated ²H |

| ¹³C | Pyridine Carbons | Isotopic shifts | Effect of adjacent ²H on ¹³C resonance |

HRMS is essential for confirming the molecular weight of the deuterated compound and determining its isotopic purity. nih.govrsc.org

Furthermore, by examining the isotopic distribution pattern, the isotopic purity can be calculated. nih.govresearchgate.net The mass spectrum will show a cluster of peaks representing the different isotopologues (d₀, d₁, d₂, d₃, d₄, etc.). The relative abundance of the d₄ peak compared to the others provides a quantitative measure of the isotopic enrichment. researchgate.net

Table 2: HRMS Data for Unlabeled and Labeled Anabasine

| Compound | Molecular Formula | Exact Mass (Monoisotopic) | Key HRMS Application |

| (R,S)-Anabasine | C₁₀H₁₄N₂ | 162.1157 | Reference mass |

| This compound | C₁₀H₁₀D₄N₂ | 166.1408 | Confirm mass shift; Quantify isotopic purity |

Chromatographic methods are used to determine the chemical and enantiomeric purity of the final product.

Purity Assessment: High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detectors, is used to separate the target compound from any unreacted starting materials, by-products, or other impurities. A pure sample of this compound would ideally show a single chromatographic peak.

Enantiomeric Resolution: Since the target compound is a racemate ((R,S)-), it consists of an equal mixture of the (R)- and (S)-enantiomers. In many applications, particularly those involving biological systems, it may be necessary to separate these enantiomers or confirm that the product is indeed a 1:1 mixture. This is achieved using chiral chromatography. Specific chiral stationary phases (CSPs) are required for this separation. For anabasine, columns such as CHIRALPAK AGP and LUX-Cellulose-2 have been shown to effectively separate the (R)- and (S)-enantiomers under optimized mobile phase conditions, such as an isocratic mixture of ammonium (B1175870) formate (B1220265) buffer and methanol (B129727) or acetonitrile. nih.gov The ability to resolve the enantiomers is critical for applications where the biological activity or metabolic fate of each isomer is different. nih.govmst.edu

Advanced Analytical Applications of R,s Anabasine 2,4,5,6 D4 As an Isotopic Internal Standard

Development and Validation of Quantitative Analytical Methods for Anabasine (B190304) and Related Alkaloids

The development of sensitive and specific analytical methods is paramount for the accurate measurement of anabasine and other tobacco alkaloids. The use of an isotopic internal standard like (R,S)-Anabasine-2,4,5,6-d4 is a cornerstone of modern quantitative analysis, compensating for variations in sample preparation and instrument response.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies for Biological Matrices

LC-MS/MS has emerged as the gold standard for the determination of tobacco alkaloids in complex biological matrices such as urine and plasma. nih.govnih.gov This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.govoup.com In a typical LC-MS/MS workflow, a sample is first introduced into the liquid chromatograph, where individual compounds, including anabasine and its deuterated internal standard, are separated based on their physicochemical properties as they pass through a column. thermofisher.com Following separation, the compounds are ionized, and the mass spectrometer selectively detects and fragments specific precursor ions to produce unique product ions, allowing for highly specific quantification. msacl.org

The use of this compound is integral to this process. cerilliant.com It is added to samples at a known concentration at the beginning of the analytical procedure. plos.orgcdc.gov Because it is chemically identical to the target analyte (anabasine) but has a different mass due to the deuterium (B1214612) labeling, it co-elutes with anabasine and experiences similar effects during extraction, chromatography, and ionization. oup.com By measuring the ratio of the analyte signal to the internal standard signal, analysts can accurately quantify the amount of anabasine in the original sample, effectively correcting for any losses or variations that may occur during the analytical process. plos.org

Several LC-MS/MS methods have been developed and validated for the simultaneous analysis of multiple tobacco alkaloids, including anabasine, in urine and plasma. nih.govplos.orgnih.gov These methods often employ reversed-phase chromatography with C18 columns or hydrophilic interaction chromatography (HILIC) to achieve optimal separation of the alkaloids. thermofisher.comcoresta.org The choice of chromatographic conditions is critical, especially for separating anabasine from its isobaric compound, nicotine (B1678760), which has the same nominal mass and can interfere with accurate quantification if not chromatographically resolved. coresta.orgnih.gov

Method Validation Parameters: Precision, Accuracy, Linearity, and Limits of Quantitation

For an analytical method to be considered reliable, it must undergo rigorous validation to demonstrate its performance characteristics. Key validation parameters include precision, accuracy, linearity, and limits of quantitation (LOQ). The use of this compound plays a crucial role in achieving the stringent requirements for these parameters.

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy reflects how close a measured value is to the true value. Studies validating LC-MS/MS methods for tobacco alkaloids using deuterated internal standards consistently report high precision and accuracy. For instance, a validated method for urinary nicotine and its metabolites, including anabasine, demonstrated a reproducibility (C.V.) of 2-9% and an accuracy (bias) of 0-10%. nih.govplos.org Another study reported within-run and between-run coefficients of variation (CVs) of 2.9-9.4% and 4.8-8.7%, respectively, with a bias of -10.1 to 5.3%. nih.gov

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Methods utilizing this compound have demonstrated excellent linearity over wide concentration ranges relevant to smoker and non-smoker populations. For example, a method for five tobacco-related compounds in urine showed linear dynamic ranges of 1-10,000 ng/mL for anabasine. nih.gov Another study established linear ranges of 2-1000 ng/mL for anabasine in urine. chromatographyonline.com

Limits of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. The high sensitivity of LC-MS/MS, coupled with the use of isotopic internal standards, allows for very low LOQs. For anabasine, reported LOQs in urine are as low as 0.2 ng/mL and 1.00 ng/mL in different validated methods. msacl.orgnih.gov This high sensitivity is critical for accurately assessing low-level exposure to tobacco products.

| Parameter | Reported Values | Matrix | Reference |

|---|---|---|---|

| Precision (CV) | 2-9% | Urine | nih.govplos.org |

| Precision (CV) | Within-run: 2.9-9.4%, Between-run: 4.8-8.7% | Urine | nih.gov |

| Accuracy (Bias) | 0-10% | Urine | nih.govplos.org |

| Accuracy (Bias) | -10.1 to 5.3% | Urine | nih.gov |

| Linearity | 1-10,000 ng/mL | Urine | nih.gov |

| Linearity | 2-1000 ng/mL | Urine | chromatographyonline.com |

| Limit of Quantitation (LOQ) | 0.2 ng/mL | Urine | nih.gov |

| Limit of Quantitation (LOQ) | 1.00 ng/mL | Urine | msacl.org |

Mitigation Strategies for Matrix Effects and Isobaric Interferences from Co-eluting Compounds

A significant challenge in bioanalytical method development is the "matrix effect," where components of the biological sample other than the analyte of interest interfere with the ionization process in the mass spectrometer, leading to suppression or enhancement of the analyte signal. Isobaric interference, where two different compounds have the same nominal mass, presents another analytical hurdle.

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. plos.org Since the internal standard has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement, and the ratio of the analyte to the internal standard remains constant, ensuring accurate quantification. plos.org

To address isobaric interferences, particularly from nicotine which is isobaric with anabasine, chromatographic separation is crucial. coresta.orgnih.gov Methods are developed to ensure baseline separation of these compounds before they enter the mass spectrometer. coresta.orgcoresta.org Techniques like hydrophilic interaction chromatography (HILIC) have proven to be particularly effective in resolving polar compounds like tobacco alkaloids, achieving excellent separation between nicotine and anabasine. thermofisher.com Some methods achieve a chromatographic resolution (Rs) greater than 5 between nicotine and anabasine, ensuring unambiguous identification and quantification of each compound. coresta.orgcoresta.org

Application in Biomarker Quantification for Exposure Assessment Studies

The validated analytical methods utilizing this compound have been widely applied in studies assessing human exposure to tobacco products. Anabasine, being a minor alkaloid present in tobacco but generally absent in nicotine replacement therapies (NRTs), serves as a specific biomarker of recent tobacco use. oup.comoup.comresearchgate.net

Urinary and Plasma Biomarker Analysis for Tobacco Alkaloid Exposure

The measurement of anabasine in urine and plasma provides a reliable indication of recent tobacco consumption. nih.govcoresta.org Studies analyzing large populations of smokers have established typical concentration ranges for anabasine. For example, in a study of 94 smokers, the mean urinary anabasine level was 6.12 ng/mL, with a range from below the limit of detection to 30.0 ng/mL. plos.org Another large study of 827 smokers reported a median urinary anabasine concentration of 5.53 ng/mL. nih.gov

The concentration of anabasine has been shown to correlate with the extent of tobacco exposure. For instance, daily smokers exhibit significantly higher geometric mean concentrations of urinary anabasine compared to non-daily smokers (6.28 ng/mL vs. 1.41 ng/mL). mdpi.com Furthermore, a positive correlation has been observed between the number of cigarettes smoked per day and urinary anabasine levels. mdpi.com

| Study Population | Mean/Median Anabasine Concentration (ng/mL) | Reference |

|---|---|---|

| 94 smokers | Mean: 6.12 | plos.org |

| 827 smokers | Median: 5.53 | nih.gov |

| Daily smokers | Geometric Mean: 6.28 | mdpi.com |

| Non-daily smokers | Geometric Mean: 1.41 | mdpi.com |

Wastewater-Based Epidemiology (WBE) for Population-Level Tobacco Use Estimation

Wastewater-based epidemiology (WBE) has emerged as a valuable surveillance tool for assessing public health, including the consumption of various substances at a community level. ucm.es Initially focused on illicit drugs, its application has expanded to include legal substances like alcohol, caffeine, and nicotine. ucm.escsic.es In the context of tobacco use, WBE traditionally monitors nicotine metabolites such as cotinine (B1669453) and hydroxycotinine (B196158) in municipal wastewater to estimate consumption trends. ucm.esresearchgate.net However, the increasing use of non-tobacco nicotine-containing products, such as Nicotine Replacement Therapies (NRTs) like patches and gums, and e-cigarettes, can confound these estimates. researchgate.netnih.govresearchgate.net Since these products also lead to the excretion of nicotine metabolites, their measurement in wastewater may overestimate the actual rate of tobacco smoking. researchgate.net

To address this limitation, researchers have turned to more specific biomarkers that are unique to tobacco. researchgate.net The minor tobacco alkaloids anabasine and anatabine (B1667383) are present in tobacco leaves but are absent from most NRT products. researchgate.netuq.edu.au This makes them excellent candidates for distinguishing between nicotine intake from tobacco versus other sources. uq.edu.aunih.gov Several studies have confirmed that anabasine, in particular, serves as a suitable and specific biomarker for monitoring tobacco consumption via WBE. researchgate.netnih.gov

In the analytical process, accurate quantification of the low concentrations of anabasine in complex wastewater samples is critical. This is achieved using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS/MS), where an isotopic internal standard is essential for method accuracy and precision. researchgate.netresearchgate.netThis compound , a deuterated form of anabasine, is the ideal internal standard for this application. uq.edu.auresearchgate.net It is added to samples at a known concentration at the beginning of the analytical procedure. Because it is chemically almost identical to the target analyte (native anabasine), it behaves similarly during sample extraction, cleanup, and chromatographic separation, but its higher mass allows it to be distinguished by the mass spectrometer. This allows for the correction of any analyte loss during sample preparation or fluctuations in instrument response, ensuring highly accurate and reliable quantification.

Research has demonstrated the utility of this approach. Studies have successfully measured anabasine in wastewater to track long-term trends in tobacco use, showing that monitoring tobacco-specific alkaloids can provide a more precise picture of smoking habits than monitoring general nicotine metabolites alone. nih.gov For instance, a multi-year study in Australia observed significant annual declines in the wastewater loads of anabasine, which correlated well with national survey and taxation data on smoking. nih.gov The study also noted that the rate of decline was steeper for anabasine than for cotinine, suggesting a concurrent rise in the use of non-tobacco nicotine products. nih.govuq.edu.au

Table 1: Research Findings on Biomarker Mass Loads in Australian Wastewater (2012-2017)

This table presents the observed annual percentage change in population-normalised mass loads for various tobacco and nicotine biomarkers in wastewater, highlighting the different trends between tobacco-specific and general nicotine markers.

| Biomarker | Type | Average Annual Decline (%) | Significance |

| Anabasine | Tobacco-Specific Alkaloid | -3.0% | Significant |

| Anatabine | Tobacco-Specific Alkaloid | -2.7% | Significant |

| Cotinine | Nicotine Metabolite | -2.4% | Significant |

| Hydroxycotinine | Nicotine Metabolite | -2.1% | Significant |

| Data sourced from a long-term Australian WBE study. nih.gov |

Role in Quality Control (QC) and Certification of Reference Materials

The reliability of any chemical analysis hinges on robust quality control (QC) measures, which are designed to ensure that measurement results are accurate, precise, and reproducible. In advanced analytical applications, particularly those involving quantification by mass spectrometry, stable isotope-labeled internal standards (SIL-IS) are the gold standard for achieving the highest level of quality control. This compound serves this exact purpose in the analysis of its non-labeled counterpart, anabasine. researchgate.netcdc.gov Its use is fundamental to method validation and routine QC in laboratories conducting environmental monitoring, clinical toxicology, and WBE. clearsynth.comcleanchemlab.com

The role of This compound in QC is multifaceted:

Correction for Matrix Effects: Wastewater and biological samples are complex matrices that can interfere with the ionization of the target analyte in the mass spectrometer, either suppressing or enhancing the signal. Since the SIL-IS co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte to the SIL-IS remains constant, allowing for accurate quantification. caymanchem.com

Correction for Procedural Losses: During multi-step sample preparation procedures like solid-phase extraction (SPE), there is a risk of losing some of the analyte. By adding the SIL-IS at the very beginning, any losses will affect both the analyte and the standard equally, and the final calculated concentration will be automatically corrected. researchgate.netresearchgate.net

Method Validation: During the development and validation of new analytical methods, the SIL-IS is used to assess critical performance parameters such as recovery, accuracy, and precision, ensuring the method is fit for its intended purpose. clearsynth.comcleanchemlab.com

Beyond its role in routine analysis, This compound is integral to the production and Certification of Reference Materials (CRMs) . A CRM is a highly characterized and homogenous material with an established property value, used to calibrate analytical instruments, validate methods, and assign values to other materials. lgcstandards.com High-purity, accurately characterized compounds like This compound are themselves sold as certified reference materials. lgcstandards.com

These CRMs are produced under stringent quality management systems and are accompanied by a certificate of analysis that details their identity, purity, and concentration. lgcstandards.comsimsonpharma.com Analytical laboratories rely on these CRMs to:

Establish metrological traceability of their measurements.

Calibrate instrumentation to ensure the data produced is accurate.

Perform quality control checks to monitor the ongoing performance of their analytical systems.

Participate in proficiency testing and inter-laboratory comparison studies, which are essential for external quality assurance.

Therefore, the availability of high-quality CRMs like This compound is a prerequisite for generating the standardized, comparable, and defensible data needed to support public health monitoring programs like WBE and to ensure regulatory compliance. clearsynth.comcleanchemlab.com

Table 2: Properties of this compound as a Reference Material

| Property | Value / Description | Reference |

| Chemical Formula | C₁₀²H₄H₁₀N₂ | lgcstandards.com |

| Molecular Weight | 166.26 g/mol | lgcstandards.com |

| CAS Number | 1020719-08-7 | lgcstandards.com |

| Isotopic Purity | Typically >98% for deuterated positions | cdc.gov |

| Chemical Purity | >95% (HPLC) | lgcstandards.com |

| Primary Application | Isotopic internal standard for mass spectrometry | cdc.govcaymanchem.com |

| Use in QC/CRM | Method validation, instrument calibration, ensuring data accuracy and traceability | clearsynth.comcleanchemlab.com |

Metabolic Fate and Biotransformation Studies Utilizing R,s Anabasine 2,4,5,6 D4

Elucidation of Metabolic Pathways of Anabasine (B190304) and its Deuterated Derivatives

The metabolic pathways of anabasine, a structural isomer of nicotine (B1678760), are of significant interest due to its presence in tobacco products and certain plants. nih.govresearchgate.net The use of deuterium-labeled anabasine, specifically (R,S)-Anabasine-2,4,5,6-d4, has been instrumental in elucidating these pathways. ecu.edu.aunih.gov This stable isotope-labeled compound acts as a tracer, enabling researchers to follow its transformation within biological systems without altering its fundamental chemical properties. clearsynth.commedchemexpress.com

Studies have shown that anabasine undergoes several metabolic transformations. One of the key pathways involves N-demethylation, similar to nicotine, leading to the formation of nornicotine (B190312). researchgate.net However, the metabolism of anabasine and its N-methylated counterpart can differ significantly from that of nicotine. For instance, in cell suspension cultures of Nicotiana plumbaginifolia, (R,S)-N-methylanabasine is effectively demethylated to anabasine, which then accumulates without further significant degradation, a pattern distinct from the metabolism of nicotine and (R,S)-N-methylanatabine. researchgate.net

The use of deuterated standards like this compound is crucial for accurate quantification of anabasine and its metabolites in complex biological matrices such as urine. oup.comcapes.gov.brnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which employ these deuterated internal standards, allow for sensitive and specific detection, helping to distinguish between exposure to tobacco products and nicotine replacement therapies. researchgate.netnih.govnih.gov

Investigation of Biotransformation Processes of Anabasine using Deuterium (B1214612) Labeling

Deuterium labeling is a powerful technique to investigate the intricate details of biotransformation processes. acs.orgnih.gov By replacing specific hydrogen atoms with deuterium in the anabasine molecule, as in this compound, researchers can gain insights into the mechanisms of metabolic reactions. ecu.edu.au This approach has been widely applied in studying the metabolism of various compounds, including tobacco alkaloids. nih.gov

The primary advantage of using deuterated anabasine is in mass spectrometry-based analytical methods. oup.comcapes.gov.br The mass shift introduced by the deuterium atoms allows for clear differentiation between the parent compound and its metabolites, as well as distinguishing them from endogenous molecules in biological samples. nih.govnih.gov This is particularly important for accurately quantifying low concentrations of anabasine and its metabolic products. oup.comcapes.gov.br

For example, in studies analyzing urine for tobacco smoke exposure, this compound is used as an internal standard to ensure the precision and accuracy of the measurements of anabasine and other nicotine-related compounds. ecu.edu.auresearchgate.netnih.govnih.gov This allows for reliable data on the uptake and metabolism of these alkaloids.

Deuterium Isotope Effects on Enzyme Kinetics and Metabolic Stability

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). columbia.eduwikipedia.org This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break. In the context of drug metabolism, if the cleavage of a C-H bond is the rate-limiting step in an enzymatic reaction, replacing that hydrogen with deuterium can slow down the metabolism of the compound. nih.govnih.gov

This principle has been explored to enhance the metabolic stability of various drugs. nih.gov By strategically placing deuterium atoms at sites of metabolic oxidation, the rate of breakdown by metabolic enzymes, such as cytochrome P450s, can be reduced. plos.org This can lead to improved pharmacokinetic profiles, such as increased bioavailability and a longer half-life. nih.gov

While specific studies on the KIE of this compound are not extensively detailed in the provided search results, the general principles of enzyme kinetics suggest that deuteration at the 2, 4, 5, and 6 positions of the pyridine (B92270) ring could potentially influence its metabolic rate. nih.govwikipedia.org The magnitude of this effect would depend on whether the cleavage of C-H bonds at these positions is a rate-determining step in its metabolism. columbia.eduplos.org

Table 1: Potential Impact of Deuteration on Anabasine Metabolism

| Metabolic Parameter | Expected Effect of Deuteration | Rationale |

| Rate of Metabolism | Potentially decreased | The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down enzymatic reactions where C-H bond cleavage is the rate-limiting step (Kinetic Isotope Effect). nih.govnih.gov |

| Metabolic Stability | Potentially increased | A slower rate of metabolism leads to increased stability of the compound in a biological system. nih.gov |

| Pharmacokinetic Profile | Potentially altered | Increased metabolic stability can result in a longer half-life and increased exposure (AUC) of the compound. nih.gov |

Stereospecific Metabolic Transformations of Anabasine in Biological Systems

Many biological processes, including enzyme-catalyzed reactions, are stereospecific, meaning they interact differently with different stereoisomers (enantiomers) of a chiral molecule. researchgate.net Anabasine has a chiral center, and therefore exists as two enantiomers: (R)-anabasine and (S)-anabasine. researchgate.net

Research has demonstrated that the metabolism of nicotine and its analogues can be highly stereoselective. researchgate.net For instance, studies with cell suspension cultures of Nicotiana plumbaginifolia showed strong stereoselectivity for the (R)-isomers of (R,S)-N-methylanabasine during demethylation. researchgate.net This indicates that the enzymes responsible for this metabolic step preferentially bind and transform the (R)-enantiomer.

The use of racemic mixtures like this compound in metabolic studies allows for the investigation of this stereoselectivity. ecu.edu.au By analyzing the metabolic products, researchers can determine if one enantiomer is metabolized more rapidly or through different pathways than the other. Understanding these stereospecific transformations is crucial for a complete picture of the compound's metabolic fate and its potential pharmacological or toxicological effects, as different enantiomers can have distinct biological activities. researchgate.net

Biosynthetic Pathway Elucidation of Anabasine Employing Deuterium Labeled Precursors

Tracing the Incorporation of Deuterated Cadaverine (B124047) into the Piperidine (B6355638) Ring of Anabasine (B190304)

The piperidine ring of anabasine is known to be derived from L-lysine, which is decarboxylated to form cadaverine. rsc.org To confirm and map the incorporation of cadaverine into the anabasine structure, researchers have utilized specifically deuterated forms of cadaverine in feeding experiments with transformed root cultures of Nicotiana species. rsc.orgrsc.org

In one key study, [2,2,4,4-2H4]-cadaverine was administered to transformed root cultures of Nicotiana tabacum. rsc.orgrsc.org The anabasine produced by these cultures was then isolated and analyzed. While 2H NMR spectroscopy was initially challenging due to the close chemical shifts of the deuterium (B1214612) atoms, 1H NMR spectroscopy successfully established the labeling pattern in the resulting tetradeuteriated anabasine. rsc.orgrsc.org The analysis revealed that deuterium was incorporated into the piperidine ring of anabasine, but not into the pyridine (B92270) ring. rsc.org This confirmed that cadaverine is a direct precursor to the piperidine portion of the anabasine molecule. rsc.orgrsc.org

The following table summarizes the key experiment and its outcome:

| Deuterated Precursor | Plant System | Analytical Method | Key Finding |

| [2,2,4,4-2H4]-cadaverine | Nicotiana tabacum transformed root culture | 1H NMR spectroscopy | Deuterium was incorporated into the piperidine ring of anabasine, confirming cadaverine as the precursor. rsc.orgrsc.org |

Elucidation of Stereochemical Aspects of Hydrogen Retention and Loss during Anabasine Biosynthesis

Beyond simply tracing the origin of the piperidine ring, deuterium labeling has been instrumental in understanding the stereochemistry of the hydrogen atoms during the biosynthetic process. To investigate this, chirally labeled cadaverine precursors, specifically (S)-[1-2H]cadaverine and (R)-[1-2H]cadaverine, were synthesized and fed to transformed root cultures of Nicotiana rustica. rsc.orgrsc.org

The labeling patterns in the anabasine produced from these precursors were determined by 2H NMR spectroscopy. rsc.orgrsc.org The results of these experiments were highly informative, showing that the pro-R hydrogen of cadaverine is retained, while the pro-S hydrogen is lost at the position that becomes C-2' of anabasine. rsc.orgrsc.org This stereospecific loss of a hydrogen atom provides crucial insight into the enzymatic mechanism of piperidine ring formation. Furthermore, the labeling patterns observed were consistent with the formation of equal amounts of (R)- and (S)-anabasine, indicating that the cyclization process in this system is not stereospecific in producing one enantiomer over the other. rsc.orgrsc.org

The table below outlines the findings from the use of chirally deuterated precursors:

| Deuterated Precursor | Plant System | Analytical Method | Stereochemical Outcome |

| (S)-[1-2H]cadaverine | Nicotiana rustica transformed root culture | 2H NMR spectroscopy | The pro-S hydrogen is lost at the position that becomes C-2' of anabasine. rsc.orgrsc.org |

| (R)-[1-2H]cadaverine | Nicotiana rustica transformed root culture | 2H NMR spectroscopy | The pro-R hydrogen is retained at the position that becomes C-2' of anabasine. rsc.orgrsc.org |

Application of Deuterated Precursors in Transformed Plant Root Culture Systems for Biosynthetic Research

The use of transformed root cultures, also known as hairy root cultures, has been a valuable tool in the study of plant secondary metabolism, including the biosynthesis of alkaloids like anabasine. rsc.orgrsc.org These culture systems offer several advantages for biosynthetic research, such as rapid growth, genetic stability, and the ability to be grown in a controlled environment on a defined medium. mdpi.com

In the context of anabasine biosynthesis, transformed root cultures of Nicotiana rustica and Nicotiana tabacum have been successfully employed to study the incorporation of deuterium-labeled precursors. rsc.orgrsc.org These systems have proven to be efficient in taking up the supplied deuterated cadaverine and incorporating it into the anabasine molecule, allowing for detailed analysis of the labeling patterns. The high incorporation rates of the deuterated species in these cultures were a key factor in enabling the successful elucidation of the biosynthetic pathway through NMR spectroscopy. rsc.orgrsc.org The ability to manipulate these culture systems and feed them with specific labeled compounds makes them a powerful platform for investigating the intricate details of plant biosynthetic pathways.

Mechanistic Investigations of Anabasine S Biological Activity with Implications for Deuterated Analogs

Characterization of Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Agonist Activity of Anabasine (B190304)

Anabasine is recognized as a potent agonist at various nicotinic acetylcholine receptors. mdpi.com It acts as a full agonist, particularly at the human fetal muscle-type nAChRs, where it induces depolarization. medchemexpress.commedchemexpress.com Studies have shown it is also a partial agonist at neuronal nAChRs, including the α4β2 subtype, which is involved in cognitive and addiction-related neural circuits. mdpi.com The agonist activity of anabasine is dependent on its chemical form; research indicates that the monocationic cyclic iminium form is the configuration that avidly binds to and activates vertebrate nAChRs. mdpi.com

The potency of anabasine as an nAChR agonist has been quantified in various studies. For instance, it induces depolarization of TE671 cells, which express human fetal muscle-type nAChRs, with a half-maximal effective concentration (EC50) of 0.7 μM. medchemexpress.commedchemexpress.com Its affinity for different receptor subtypes varies, highlighting a degree of selectivity in its action. tocris.com

Table 1: Anabasine Agonist Activity at nAChR Subtypes

| Receptor Subtype | Species | Measurement | Value (µM) | Reference |

|---|---|---|---|---|

| Fetal Muscle-Type | Human | EC50 | 0.7 | medchemexpress.com, medchemexpress.com |

| α7 | Rat | Ki | 0.058 | tocris.com |

| α4β2 | Rat | Ki | 0.26 | tocris.com |

Exploration of Ligand-Receptor Interactions and Receptor Subtype Selectivity

The interaction between anabasine and nAChRs is governed by specific structural features. The molecule contains a pyridine (B92270) ring, which is crucial for its biological activity. The primary binding site for nicotinic agonists is located at the interface between subunits in the extracellular domain of the receptor. rupress.orgmdpi.com Studies with anabaseine, a close structural analog, reveal that in addition to a positive charge and hydrophobic groups, a hydrogen-bond donor feature contributes significantly to binding affinity at the α7 nAChR subtype. nih.gov

Anabasine enantiomers exhibit differences in their binding selectivity. researchgate.net In vitro experiments have shown that (-)-anabasine is a more potent agonist at the α7-nAChR, whereas (+)-anabasine binds more selectively to the α4β2-nAChR. researchgate.net This stereochemistry affects not only the pharmacological activity but also the toxicity of the compound. researchgate.net The development of anabasine derivatives has been a strategy to design more potent and selective α7 nAChR agonists. mdpi.com

Table 2: Binding Affinity (Ki) of Anabasine Enantiomers at nAChR Subtypes

| Enantiomer | Receptor Subtype | Ki (µM) | Reference |

|---|---|---|---|

| (-)-Anabasine | α7-nAChR | 0.39 | researchgate.net |

| (-)-Anabasine | α4β2-nAChR | 1.1 | researchgate.net |

| (+)-Anabasine | α7-nAChR | 3.7 | researchgate.net |

Functional Studies on Neurotransmitter Systems and Neurological Signaling Pathways

The activation of nAChRs by agonists like anabasine has significant downstream effects on various neurotransmitter systems. Nicotinic receptors are ligand-gated ion channels that, when activated, permit the flow of cations, leading to neuronal excitation. uit.no This can modulate the release of several key neurotransmitters. The endocannabinoid system, for example, interacts with cholinergic signaling, and cannabinoid receptors can control the release of acetylcholine. nih.gov

Functionally, anabasine's agonism at nAChRs can influence systems beyond acetylcholine. For instance, it has been shown to stimulate the calcium-dependent release of catecholamines from rat adrenomedullary cells. tocris.com The activation of nAChRs can regulate the release of multiple neuromodulators, including dopamine, serotonin, and norepinephrine. nih.gov Given the widespread influence of monoamine neurotransmitters on mood, cognition, and arousal, anabasine's activity can have broad physiological consequences. frontiersin.orgmdpi.com Studies have explored the therapeutic potential of selective α7-nAChR agonists like anabasine in animal models of schizophrenia, where it was found to attenuate certain MK-801-induced behaviors, suggesting an interaction with glutamatergic pathways disrupted in the model. nih.gov

The use of deuterated analogs such as (R,S)-Anabasine-2,4,5,6-d4 is primarily for pharmacokinetic studies. The substitution of hydrogen with deuterium (B1214612) atoms can slow the rate of metabolic breakdown by enzymes, a phenomenon known as the kinetic isotope effect. acs.org This modification can lead to an extended half-life of the compound in the body, which would, in turn, prolong the duration of its effects on the neurotransmitter and signaling pathways described above. acs.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetylcholine |

| Anabaseine |

| Anabasine |

| Dopamine |

| Glutamate |

| GABA (Gamma-Aminobutyric Acid) |

| MK-801 |

| Nicotine (B1678760) |

| Norepinephrine |

Advanced Research Directions and Future Prospects for R,s Anabasine 2,4,5,6 D4

Integration with Multi-Omics Technologies for Comprehensive Systems Biology Approaches

Systems biology aims to understand the complex interactions within biological systems by integrating data from various molecular levels, including genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.gov In this context, (R,S)-Anabasine-2,4,5,6-d4 plays a crucial role as a stable isotope-labeled internal standard (SIL-IS) in metabolomics, the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. clearsynth.com

The precise and accurate quantification of metabolites is fundamental for meaningful multi-omics integration. nih.govacs.org Because they have nearly identical chemical and physical properties to their non-deuterated counterparts but a different mass, SIL-ISs like this compound are ideal for use in mass spectrometry-based metabolomics. splendidlab.com They are added to a biological sample at a known concentration at the beginning of the analytical process. nih.gov This allows for the correction of variability that can occur during sample preparation, extraction, and analysis, including matrix effects where other molecules in a complex sample can suppress or enhance the ionization of the target analyte. clearsynth.comoup.comresearchgate.net

The use of this compound ensures high-quality, reproducible quantitative data for anabasine (B190304), a key biomarker for tobacco use. semanticscholar.orgacs.org This quantitative data can then be reliably integrated with other omics datasets. For instance, researchers can correlate the urinary concentration of anabasine with transcriptomic data from lung tissue or proteomic data from blood plasma. medrxiv.orgmedrxiv.org Such an integrated approach can reveal how exposure to tobacco alkaloids influences gene expression, protein activity, and metabolic pathways, providing a more holistic understanding of the biological effects of tobacco use. nih.gov This systems-level view is critical for elucidating disease mechanisms and identifying novel biomarkers. nih.govmedrxiv.org

Development of Novel Derivatization and Detection Techniques for Enhanced Analytical Sensitivity

Enhancing the sensitivity and specificity of analytical methods is a constant goal in biomedical and toxicological research. One promising strategy is chemical derivatization, where an analyte is chemically modified before analysis to improve its properties for separation and detection.

A significant advancement in the analysis of anabasine involves a derivatization technique using hexanoic anhydride (B1165640) prior to liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. nih.govfrontiersin.org This method was initially developed for another biomarker but was successfully applied to secondary amine alkaloids, including anabasine. nih.govfrontiersin.org The derivatization converts the secondary amine group of the anabasine molecule into a more stable amide. nih.gov This chemical modification offers several analytical advantages, leading to enhanced sensitivity and more robust quantification. nih.govfrontiersin.org

Table 1: Benefits of Hexanoic Anhydride Derivatization for Anabasine Analysis

| Benefit | Description |

|---|---|

| Improved Chromatography | The resulting amide derivative exhibits better chromatographic behavior, leading to sharper and more symmetrical peaks. nih.govfrontiersin.org |

| Enhanced Ionization Efficiency | The derivatized molecule may have improved ionization efficiency in the mass spectrometer's electrospray source, leading to a stronger signal. |

| Increased Specificity | Derivatization changes the mass of the analyte, which can help to move it out of regions of the mass spectrum with high chemical noise or interference from other compounds. |

| Simultaneous Analysis | This technique allows for the simultaneous determination of anabasine along with other key biomarkers like the carcinogen metabolite NNAL, streamlining the analytical workflow. nih.govfrontiersin.org |

In such methods, this compound continues to serve as the ideal internal standard. Since it undergoes the same derivatization reaction as the non-deuterated anabasine, it accurately accounts for any variability in the reaction efficiency, in addition to its traditional role in correcting for matrix and instrument effects. frontiersin.org The development and application of such novel derivatization techniques, enabled by the use of deuterated standards, are pushing the limits of detection to lower levels, which is crucial for assessing low-level exposure. nih.gov

Interestingly, (S)-Anabasine itself has been used as a chiral derivatizing agent to facilitate the separation and detection of other molecules, specifically chiral carboxylic acids, highlighting the versatile chemical utility of the anabasine structure in analytical chemistry. researchgate.netmdpi.comjst.go.jp

Computational Chemistry and Molecular Modeling in Deuterated Anabasine Research

Computational chemistry and molecular modeling are powerful tools that offer atomic-level insights into the properties and behavior of molecules, complementing experimental research. While specific computational studies on this compound are not yet widespread, these methods hold significant future potential for advancing research on this and other deuterated compounds.

One key area of application is the study of the Kinetic Isotope Effect (KIE). The C-D bond is stronger than the C-H bond, and this difference can lead to a slower rate for chemical reactions that involve the cleavage of this bond. informaticsjournals.co.infaccts.de This effect explains why deuteration can alter the metabolic stability of drugs. informaticsjournals.co.in Computational methods like Density Functional Theory (DFT) and combined Quantum Mechanics/Molecular Mechanics (QM/MM) can be used to model the metabolic reactions of anabasine, for example, by cytochrome P450 enzymes. nih.gov Such models can predict the energy barriers for the reaction pathways and calculate the theoretical KIE, providing a deeper understanding of how deuteration at specific positions on the pyridine (B92270) ring impacts its metabolic fate. mdpi.comnumberanalytics.com

Furthermore, molecular modeling can be used to simulate the interactions of this compound in various contexts, from analytical instruments to biological receptors. For example, modeling could predict the chromatographic retention time of the deuterated compound and its derivatized forms, aiding in the development of new analytical methods. hilarispublisher.com It could also be used to explore the binding of anabasine to nicotinic acetylcholine (B1216132) receptors, providing insights into whether deuteration subtly alters binding affinity or receptor activation. nih.gov

Table 2: Potential Applications of Computational Modeling in this compound Research

| Computational Method | Potential Application | Research Goal |

|---|---|---|

| Density Functional Theory (DFT) | Calculate vibrational frequencies and zero-point energies. faccts.de | Predict the magnitude of the kinetic isotope effect (KIE) on metabolism. |

| QM/MM (Quantum/Molecular Mechanics) | Model the enzymatic reaction (e.g., hydroxylation) in the active site of a cytochrome P450 enzyme. nih.gov | Elucidate the precise mechanism of metabolic pathways and understand metabolic switching. |

| Molecular Docking | Predict the binding pose and affinity of anabasine to nicotinic acetylcholine receptors. nih.gov | Assess any potential impact of deuteration on biological activity. |

| Molecular Dynamics (MD) Simulation | Simulate the behavior of anabasine and its derivatized products within a chromatographic column or mass spectrometer. | Understand and optimize analytical separation and detection conditions. |

| Reaction Pathway Prediction | Use tools like dGPredictor to explore potential novel metabolic pathways. plos.org | Identify previously unknown metabolites of anabasine. |

The synergy between advanced analytical techniques, multi-omics integration, and predictive computational modeling promises to expand the utility of this compound, reinforcing its importance as a critical tool in modern biomedical and toxicological research.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (R,S)-Anabasine-2,4,5,6-d4, and how can isotopic purity be validated?

- Methodological Answer : Synthesis typically involves deuteration at specific positions (2,4,5,6) using catalytic exchange or enzymatic methods. Isotopic purity is validated via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For NMR, compare deuterated and non-deuterated analogs to confirm absence of proton signals at labeled positions. Quantify isotopic enrichment using isotopic ratio mass spectrometry (IRMS) with a threshold of ≥98% deuterium incorporation for reliable tracer studies .

Q. How should researchers design experiments to assess the isotopic effect of deuterium labeling on (R,S)-Anabasine’s physicochemical properties?

- Methodological Answer :

Variables : Compare solubility, pKa, and partition coefficients (logP) between deuterated and non-deuterated analogs.

Controls : Use non-deuterated (R,S)-Anabasine as a reference.

Analytical Techniques : Employ potentiometric titration for pKa, shake-flask method for logP, and differential scanning calorimetry (DSC) for thermal stability.

Statistical Validation : Apply Student’s t-test to identify significant differences (p < 0.05) .

Q. What are the best practices for characterizing this compound using NMR spectroscopy, given potential signal overlap?

- Methodological Answer : Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals caused by deuterium-induced chemical shift perturbations. Assign peaks by spiking with non-deuterated standards and referencing deuterium-free regions (e.g., aromatic protons). Quantify residual protons at labeled positions using integration against internal standards (e.g., TMS) .

Advanced Research Questions

Q. How can metabolic pathways of this compound be traced in vivo while minimizing isotopic dilution effects?

- Methodological Answer :

Model Systems : Use hepatic microsomes or primary hepatocytes to simulate Phase I/II metabolism.

Tracer Design : Optimize dosing to ensure isotopic enrichment remains above 95% throughout the experiment.

Analytical Workflow : Combine LC-MS/MS with stable isotope tracing (SIT) to track deuterium retention in metabolites. Normalize data to account for natural abundance deuterium .

Q. What experimental strategies resolve contradictions in reported binding affinities of deuterated vs. non-deuterated Anabasine analogs at nicotinic acetylcholine receptors (nAChRs)?

- Methodological Answer :

Controlled Replication : Reproduce studies under identical conditions (pH, temperature, receptor subtype).

Structural Analysis : Perform molecular dynamics simulations to assess deuterium-induced conformational changes.

Data Harmonization : Use meta-analysis to compare published IC50 values, adjusting for methodological variability (e.g., radioligand vs. electrophysiology) .

Q. How can researchers optimize chiral separation of (R)- and (S)-Anabasine-d4 enantiomers for pharmacokinetic studies?

- Methodological Answer :

Chromatography : Use chiral stationary phases (e.g., cyclodextrin-based columns) with deuterated mobile phases to enhance resolution.

Detection : Couple with circular dichroism (CD) spectroscopy for enantiomeric excess (ee) validation.

Validation : Cross-check results with X-ray crystallography of enantiomer-receptor complexes .

Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing dose-response data involving deuterated Anabasine analogs?

- Methodological Answer :

Non-linear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism.

Error Propagation : Calculate uncertainties in EC50/IC50 values via bootstrap resampling.

Comparative Analysis : Use ANOVA to assess differences between deuterated and non-deuterated analogs across multiple trials .

Q. How should researchers address discrepancies in deuterium incorporation levels reported across batches of this compound?

- Methodological Answer :

Batch Analysis : Perform HRMS on multiple synthesis batches to quantify inter-batch variability.

Root-Cause Investigation : Test variables like reaction time, catalyst purity, and solvent deuteration levels.

Documentation : Report batch-specific deuterium content in supplementary materials to ensure reproducibility .

Safety & Compliance

Q. What safety protocols are critical when handling deuterated Anabasine in neuropharmacology studies?

- Methodological Answer :

Containment : Use fume hoods for synthesis and aerosol-generating procedures.

Waste Management : Segregate deuterated waste from non-hazardous materials due to potential bioaccumulation risks.

Exposure Monitoring : Implement LC-MS-based biomonitoring for lab personnel handling high quantities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.